8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that play a crucial role in the signaling pathways involved in cancer cell growth and proliferation.
Wirkmechanismus
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one acts as a competitive inhibitor of JAK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules such as STAT3 and STAT5, which are involved in the regulation of cell growth and survival. By inhibiting JAK2 activity, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. This compound has also been shown to reduce inflammation in animal models of asthma and arthritis. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly specific for JAK2, which makes it a useful tool for studying the role of JAK2 in cancer and other diseases. However, one of the limitations of using this compound is that it is not selective for JAK2 and can also inhibit other JAK family members. This can make it difficult to determine the specific role of JAK2 in disease pathogenesis.
Zukünftige Richtungen
There are several future directions for the study of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one. One area of research is to develop more selective JAK2 inhibitors that can target JAK2 without inhibiting other JAK family members. Another area of research is to study the potential applications of this compound in combination with other cancer therapies such as chemotherapy and radiation therapy. In addition, the neuroprotective effects of this compound in animal models of Parkinson's disease suggest that it may have potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be synthesized by the reaction of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 8-hydroxy-2H-chromen-2-one in the presence of sodium acetate and acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of JAK2, which is known to be overexpressed in many types of cancer cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been studied for its potential applications in the treatment of other diseases such as asthma, arthritis, and psoriasis.
Eigenschaften
IUPAC Name |
8-hydroxy-3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-16-8-3-2-6-13(16)20-19-21-14(10-26-19)12-9-11-5-4-7-15(22)17(11)25-18(12)23/h2-10,22H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBCXWUQDLXWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.